N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that has shown potential as an anti-cancer agent. CX-5461 was first synthesized in 2006 by scientists at the University of Queensland, Australia. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide selectively inhibits RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway and subsequent cell death. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It selectively inhibits RNA polymerase I (Pol I), which leads to the disruption of ribosome biogenesis and subsequent activation of the p53 pathway. This activation leads to cell death in cancer cells. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments include its selectivity for RNA polymerase I (Pol I), its ability to disrupt ribosome biogenesis, and its effectiveness against a wide range of cancer cell lines. However, there are also limitations to using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments. These include the complexity of the synthesis process, the need for specialized equipment and expertise, and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. These include:
1. Further studies to understand the molecular mechanisms of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide's action.
2. Clinical trials to test the effectiveness of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in treating various types of cancer.
3. Development of new N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide derivatives with improved pharmacokinetic properties.
4. Studies to investigate the potential use of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide in combination with other cancer treatments.
5. Development of new screening methods to identify other compounds that selectively inhibit RNA polymerase I (Pol I).
Conclusion:
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a small molecule inhibitor that has shown potential as an anti-cancer agent. It selectively inhibits RNA polymerase I (Pol I), which leads to the disruption of ribosome biogenesis and subsequent activation of the p53 pathway. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. Further research is needed to fully understand the molecular mechanisms of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide's action and to explore its potential as a cancer treatment.
Synthesemethoden
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves several steps. The first step involves the reaction of cyclopentylpiperidine with 4-chlorobenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with morpholine to form the final product, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide. The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been the subject of numerous scientific studies aimed at understanding its potential applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to the disruption of ribosome biogenesis, which in turn leads to the activation of the p53 pathway and subsequent cell death. N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs.
Eigenschaften
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O3/c24-18(20-7-10-22-11-13-26-14-12-22)19(25)21-15-16-5-8-23(9-6-16)17-3-1-2-4-17/h16-17H,1-15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVDSWHYAGQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.